(6-Chloro-1,3-benzothiazol-2-yl)methanamine
Overview
Description
(6-Chloro-1,3-benzothiazol-2-yl)methanamine: is a chemical compound with the molecular formula C8H7ClN2S. It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure.
Mechanism of Action
Mode of Action
It is synthesized from n-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives of benzothiazole class . The interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
It is known that the anti-inflammatory activity of non-steroidal anti-inflammatory drugs (nsaids) is mediated chiefly through inhibition of biosynthesis of prostaglandins . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 .
Result of Action
Some compounds synthesized from n-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives of benzothiazole class have shown significant anti-inflammatory and analgesic activities .
Biochemical Analysis
Biochemical Properties
(6-Chloro-1,3-benzothiazol-2-yl)methanamine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the biosynthesis of prostaglandins from arachidonic acid . These interactions suggest that this compound may have anti-inflammatory properties, as it can inhibit the activity of these enzymes, thereby reducing the production of pro-inflammatory prostaglandins.
Cellular Effects
The effects of this compound on various cell types and cellular processes have been studied extensively. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the expression of genes involved in inflammatory responses, leading to a decrease in the production of inflammatory cytokines . Additionally, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity, particularly cyclooxygenase enzymes . This inhibition occurs through the binding of this compound to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in inflammation and metabolism.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been investigated to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, this compound has been shown to exhibit anti-inflammatory and analgesic effects without significant adverse effects . At higher doses, this compound can cause toxicity, including gastrointestinal irritation and hepatotoxicity . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can inhibit the activity of cyclooxygenase enzymes, thereby affecting the metabolism of arachidonic acid and the production of prostaglandins . Additionally, this compound can influence other metabolic pathways by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes through specific transporters, allowing it to accumulate in target tissues . Once inside the cell, this compound can bind to proteins and other biomolecules, influencing its localization and activity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, this compound may be localized to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules involved in metabolic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Chloro-1,3-benzothiazol-2-yl)methanamine typically involves the reaction of 6-chloro-1,3-benzothiazole with methanamine under controlled conditions. One common method involves the use of sodium cyanate in the presence of glacial acetic acid to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: (6-Chloro-1,3-benzothiazol-2-yl)methanamine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can participate in condensation reactions to form more complex structures
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
Chemistry: In chemistry, (6-Chloro-1,3-benzothiazol-2-yl)methanamine is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of heterocyclic compounds with potential biological activity .
Biology and Medicine: This compound has shown promise in medicinal chemistry for its potential anti-inflammatory and analgesic properties. It is being investigated for its ability to inhibit certain enzymes and pathways involved in inflammation and pain .
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other materials. Its unique chemical structure allows for the development of products with specific properties and applications .
Comparison with Similar Compounds
- 2-Chloro-N-(6-chloro-1,3-benzothiazol-2-yl)acetamide
- 6-Chloro-1,3-benzothiazol-2-yl)hydrazine carboxamide derivatives
- 6-Chloro-1,3-benzothiazol-2-yl)triazolo-thiadiazole derivatives
Uniqueness: What sets (6-Chloro-1,3-benzothiazol-2-yl)methanamine apart from similar compounds is its specific substitution pattern and the presence of the methanamine group. This unique structure contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development .
Properties
IUPAC Name |
(6-chloro-1,3-benzothiazol-2-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2S/c9-5-1-2-6-7(3-5)12-8(4-10)11-6/h1-3H,4,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GETSSVISJIEXSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)SC(=N2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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